2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP 55,940, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was developed by Pfizer in 1974 and is primarily utilized in research settings to study the endocannabinoid system and its associated pathways.
The synthesis of CP 55,940 involves several chemical reactions that create its complex structure. The key steps typically include:
The synthesis can be challenging due to the need for precise stereochemistry at multiple chiral centers. Techniques such as chiral chromatography may be employed to ensure the correct enantiomers are produced .
The molecular formula of CP 55,940 is C24H40O3, with a molecular weight of approximately 376.573 g/mol. The structure features a phenolic group attached to a cyclohexane ring with hydroxyl substitutions and a branched alkyl chain.
CP 55,940 participates in various chemical reactions typical of synthetic cannabinoids:
The binding affinity of CP 55,940 has been quantified with K_i values around 0.58 nM for CB1 and 0.68 nM for CB2 receptors . This high potency indicates significant potential for therapeutic applications but also raises concerns regarding safety and legal status.
CP 55,940 acts primarily as a full agonist at cannabinoid receptors. Upon binding to these receptors:
Research indicates that CP 55,940 is approximately 45 times more potent than delta-9-tetrahydrocannabinol in activating CB1 receptors . Its action can lead to various outcomes depending on receptor distribution and signaling context.
CP 55,940 is characterized by:
Key chemical properties include:
These properties influence its behavior in biological systems and during synthesis .
CP 55,940 is primarily used in research settings for:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0